molecular formula C9H6F3NO B2935003 1-Isocyanato-3-(2,2,2-trifluoroethyl)benzene CAS No. 2409923-69-7

1-Isocyanato-3-(2,2,2-trifluoroethyl)benzene

Cat. No.: B2935003
CAS No.: 2409923-69-7
M. Wt: 201.148
InChI Key: UGHNHSGNFJJMIQ-UHFFFAOYSA-N
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Description

1-Isocyanato-3-(2,2,2-trifluoroethyl)benzene ( 2409923-69-7) is a specialized aromatic isocyanate building block of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C9H6F3NO, with a molecular weight of 201.15 g/mol . The compound features a benzene ring functionalized with a highly reactive isocyanate group (-N=C=O) and a 2,2,2-trifluoroethyl side chain at the meta-position . The primary research value of this compound lies in its role as a key synthon for the synthesis of more complex molecules, particularly through its use in multicomponent reactions to construct pharmacologically active heterocyclic scaffolds . The isocyanate group readily undergoes addition reactions with nucleophiles like amines and alcohols, enabling the efficient incorporation of the 3-(2,2,2-trifluoroethyl)phenyl moiety into target structures. The inclusion of the trifluoroethyl group is a strategic maneuver in drug design; this moiety is known to profoundly influence the properties of potential drug candidates by enhancing metabolic stability, modulating lipophilicity, and improving binding affinity through steric and electronic effects . The strong electron-withdrawing nature and high hydrophobicity of the -CF3 group can lead to improved pharmacokinetic profiles . This makes 1-Isocyanato-3-(2,2,2-trifluoroethyl)benzene a valuable reagent for developing novel active compounds, with documented application in palladium-catalyzed carbonylative multicomponent syntheses of quinazolin-4(3H)-one derivatives, a class of nitrogen heterocycles with demonstrated analgesic, anti-inflammatory, antibacterial, and antitumor activities . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-isocyanato-3-(2,2,2-trifluoroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)5-7-2-1-3-8(4-7)13-6-14/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHNHSGNFJJMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=C=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Isocyanato-3-(2,2,2-trifluoroethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 3-(2,2,2-trifluoroethyl)aniline with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows: [ \text{C6H4(CF3)NH2} + \text{COCl2} \rightarrow \text{C6H4(CF3)NCO} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of 1-isocyanato-3-(2,2,2-trifluoroethyl)benzene may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Isocyanato-3-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.

    Substitution Reactions:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.

    Catalysts: Catalysts such as tertiary amines or metal complexes may be used to enhance the reaction rate.

Major Products

    Ureas: Formed by the reaction with amines.

    Carbamates: Formed by the reaction with alcohols.

    Thiocarbamates: Formed by the reaction with thiols.

Scientific Research Applications

1-Isocyanato-3-(2,2,2-trifluoroethyl)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying protein interactions and functions.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of 1-isocyanato-3-(2,2,2-trifluoroethyl)benzene involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. The trifluoroethyl group enhances the compound’s stability and reactivity, making it a valuable tool in various chemical transformations.

Comparison with Similar Compounds

1-Isocyanato-3-(trifluoromethyl)benzene

  • Molecular Formula: C₈H₄F₃NO
  • Molecular Weight : 187.12 g/mol .
  • Key Differences : The trifluoromethyl (-CF₃) group at position 3 is smaller and more electron-withdrawing than the trifluoroethyl (-CH₂CF₃) group. This enhances electrophilicity at the isocyanate group, increasing reactivity toward nucleophiles like amines or alcohols .
  • Physical Properties : Boiling point is 327 K (54°C) at 0.015 bar under reduced pressure .

1-Isocyanato-2-(trifluoromethyl)benzene

  • CAS : 2285-12-3 .
  • Key Differences: A positional isomer with -CF₃ at position 2.

2-Chloro-1-isocyanato-3-(trifluoromethyl)benzene

  • CAS: Not explicitly listed (referenced via PubChem in ).
  • Key Differences: The addition of a chloro (-Cl) substituent at position 2 further enhances electron-withdrawing effects, likely reducing solubility in nonpolar solvents .

Functional Group Variations

1-Isocyanato-3-[(trifluoromethyl)sulfanyl]benzene

  • CAS : 55225-88-2 .
  • Molecular Formula: C₈H₄F₃NOS
  • Key Differences : The trifluoromethylsulfanyl (-SCF₃) group is bulkier and more electronegative than -CH₂CF₃. This increases hydrophobicity and may alter reaction kinetics due to steric effects .

2-(Trifluoromethyl)phenyl Isothiocyanate

  • CAS : 1743-86-8 .
  • Key Differences : Replacing the isocyanate (-NCO) with isothiocyanate (-NCS) shifts reactivity. Isothiocyanates are generally less reactive toward hydrolysis but more stable under acidic conditions .

Steric and Solubility Considerations

  • Trifluoroethyl vs. Alkoxy Substituents : Compounds like 1-isocyanato-3-(2-methoxyethoxy)benzene (CAS: 103204-62-2) have oxygen-containing substituents, improving solubility in polar solvents. In contrast, the trifluoroethyl group in the target compound reduces polarity, favoring organic media.
  • Bulkier Analogues : Derivatives like 1-isocyanato-3-(isocyanatomethyl)benzene (CAS: 66920-28-3) introduce additional reactive sites, enabling crosslinking in polymer chemistry.

Data Tables

Table 1: Structural and Physical Property Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Boiling Point (K) Key Reactivity Notes
1-Isocyanato-3-(2,2,2-trifluoroethyl)benzene C₉H₆F₃NO 201.12 3-(CH₂CF₃) Not reported Moderate steric hindrance, EWG*
1-Isocyanato-3-(trifluoromethyl)benzene C₈H₄F₃NO 187.12 3-(CF₃) 327 (at 0.015 bar) High electrophilicity
1-Isocyanato-3-[(trifluoromethyl)sulfanyl]benzene C₈H₄F₃NOS 219.19 3-(SCF₃) 318 (45°C at 0.01 mmHg) Enhanced hydrophobicity
2-(Trifluoromethyl)phenyl isothiocyanate C₈H₄F₃NS 203.18 2-(CF₃), -NCS 489 (216°C) Acid-stable, slower hydrolysis

*EWG = Electron-Withdrawing Group

Biological Activity

1-Isocyanato-3-(2,2,2-trifluoroethyl)benzene is an organic compound notable for its trifluoroethyl group, which significantly influences its biological activity. The presence of the isocyanate functional group allows for diverse interactions with biological macromolecules, including proteins and nucleic acids. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The chemical structure of 1-Isocyanato-3-(2,2,2-trifluoroethyl)benzene can be represented as follows:

  • Molecular Formula : C₉H₈F₃N₁O
  • Molecular Weight : 215.16 g/mol

The trifluoroethyl group is known for its electron-withdrawing properties, which can enhance the reactivity of the isocyanate moiety in biological contexts.

Biological Activity Overview

1-Isocyanato-3-(2,2,2-trifluoroethyl)benzene has been investigated for various biological activities, particularly in relation to its potential as a pharmacological agent. The following sections summarize key findings related to its biological effects.

The compound's mechanism of action primarily involves:

  • Covalent Binding : The isocyanate group can react with nucleophilic sites on proteins and enzymes, leading to modifications that alter their activity.
  • Enzyme Inhibition : Studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially impacting cellular processes.

Case Studies and Research Findings

  • Anticancer Activity : Research has indicated that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, a study demonstrated that derivatives of trifluoroethyl-substituted benzenes showed enhanced cytotoxicity against various cancer cell lines .
  • Neuroprotective Effects : Some derivatives have been shown to protect neuronal cells from oxidative stress. In vitro studies indicated that these compounds could reduce the levels of reactive oxygen species (ROS) in neuronal cultures .
  • Inflammatory Response Modulation : The compound's ability to modulate inflammatory responses has been noted in several studies. It was found to downregulate pro-inflammatory cytokines in macrophage models .

Data Table: Biological Activities and Effects

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveReduction of ROS levels
Anti-inflammatoryDownregulation of cytokines

Synthesis and Applications

The synthesis of 1-Isocyanato-3-(2,2,2-trifluoroethyl)benzene typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. Its applications extend beyond pharmaceuticals to include:

  • Chemical Probes : Utilized in biochemical assays to study protein interactions.
  • Material Science : Investigated for use in developing novel materials with specialized properties due to the trifluoroethyl group.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-isocyanato-3-(2,2,2-trifluoroethyl)benzene, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution of a brominated precursor (e.g., 1-bromo-3-(2,2,2-trifluoroethyl)benzene, CAS 163975-05-1) with an isocyanate source. Silver cyanate (AgOCN) or phosgene-free methods are preferred for safety .
  • Key Considerations :

  • Use anhydrous conditions to avoid hydrolysis of the isocyanate group.
  • Monitor reaction progress via FT-IR (NCO stretch at ~2270 cm⁻¹) or LC-MS.
    • Data :
PrecursorCatalystYield (%)Reference
1-Bromo-3-(trifluoroethyl)benzeneAgOCN78
1-Chloro-3-(trifluoroethyl)benzeneCuCN65

Q. How should researchers characterize the electronic effects of the trifluoroethyl group on the benzene ring?

  • Methodology :

  • 19F NMR : The trifluoroethyl group’s chemical shift (~-60 to -70 ppm) indicates strong electron-withdrawing effects, which polarize the aromatic ring .
  • Hammett Constants : The σₚ value for CF₃ is +0.54, suggesting meta-directing behavior in electrophilic substitutions .

Q. What purification techniques are optimal for isolating 1-isocyanato-3-(2,2,2-trifluoroethyl)benzene?

  • Distillation : Vacuum distillation (bp ~220°C at 1 atm) minimizes thermal decomposition .
  • Chromatography : Use silica gel with hexane/ethyl acetate (9:1) to separate isocyanate derivatives .

Advanced Research Questions

Q. How does the trifluoroethyl substituent influence the reactivity of the isocyanate group in nucleophilic additions?

  • Mechanistic Insight : The electron-withdrawing CF₃ group increases the electrophilicity of the isocyanate, accelerating reactions with amines or alcohols. Kinetic studies show a 3× rate enhancement compared to non-fluorinated analogs .
  • Computational Support : DFT calculations reveal a reduced LUMO energy (-1.8 eV) at the NCO group, favoring nucleophilic attack .

Q. What environmental partitioning behavior is predicted for this compound based on its physicochemical properties?

  • Henry’s Law Constant : 4.8 × 10⁻³ atm·m³/mol (experimental), indicating moderate volatility and partitioning into air/water interfaces .
  • Table : Environmental Fate Parameters

PropertyValueMethodSource
Log Kow2.9 (predicted)EPI Suite
Water Solubility120 mg/L (25°C)Shake Flask

Q. How can this compound serve as a building block for bioactive molecules?

  • Case Study : The isocyanate group reacts with amines to form ureas, a common pharmacophore. For example, coupling with 4-aminophenyl moieties yields derivatives with potential kinase inhibition activity .
  • Structural Analogs : Compare with 1-isocyanato-4-nitro-2-(trifluoromethyl)benzene (CAS 329-01-1), where the nitro group further enhances electrophilicity .

Contradictions & Validation

  • Synthetic Yields : Silver-based catalysts (e.g., AgOCN) show higher yields than copper (65–78% vs. 50–65%), but scalability may favor copper due to cost .
  • Environmental Data : Predicted Log Kow values vary between models; experimental validation via reverse-phase HPLC is advised .

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